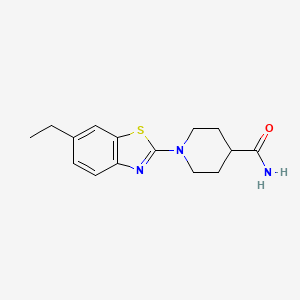
1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Synthesis and Molecular Interactions
Research has explored the synthesis and characterization of urea derivatives and their interactions with various chemical entities. For example, the study by Ośmiałowski et al. (2013) focused on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, highlighting the impact of substituent effects on complexation and hydrogen bonding patterns (Ośmiałowski et al., 2013). This research underscores the significance of urea derivatives in studying molecular interactions, which could inform the design of new chemical entities with desired properties.
Antioxidant and Pharmacological Activities
The potential for pharmacological applications is demonstrated through the synthesis and evaluation of antioxidant activities of pyrimidine derivatives, as described by George et al. (2010). Their work involved condensing urea with other reactants to create compounds with notable antioxidant properties (George et al., 2010). This highlights the utility of urea derivatives in synthesizing bioactive molecules that could serve as the basis for developing new therapeutic agents.
Synthesis Techniques and Methodologies
Furthermore, the Biginelli reaction, a method for synthesizing dihydropyrimidinones (DHPMs), has been revisited and advanced, showing the enduring relevance of pyrimidine derivatives in medicinal chemistry and drug design. Kappe (2000) reviewed recent developments in this area, emphasizing the pharmacological relevance of the DHPM scaffold (Kappe, 2000). This illustrates the ongoing research into methods for synthesizing pyrimidine derivatives, which could include compounds like 1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea.
Antimicrobial and Anticancer Activities
Additionally, the exploration of antimicrobial and anticancer activities of pyrimidine derivatives, as seen in the work of El-Sawy et al. (2013), suggests potential therapeutic applications for urea and pyrimidine-based compounds. They synthesized N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, showing promising bioactivity (El-Sawy et al., 2013). This indicates the potential of this compound and related compounds in contributing to the development of new antimicrobial and anticancer agents.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been found to possess various biological activities .
Action Environment
Properties
IUPAC Name |
1-benzhydryl-3-(2-pyrimidin-5-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(23-12-11-16-13-21-15-22-14-16)24-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13-15,19H,11-12H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHITVSYPANKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
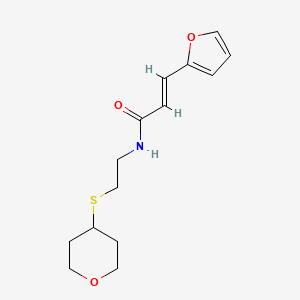

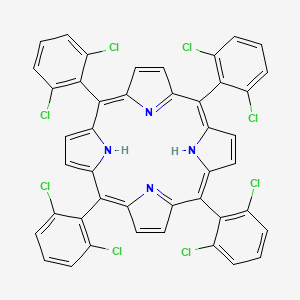
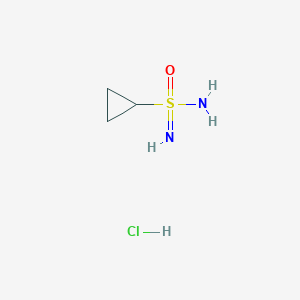
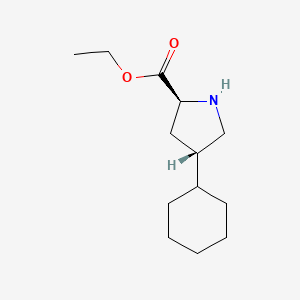
![2-[5-(4-Bromophenyl)pyrimidin-4-yl]-5-ethoxyphenol](/img/structure/B2558810.png)

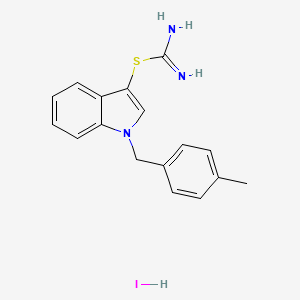


![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2558815.png)
![2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]furan-3-carboxamide](/img/structure/B2558821.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2558822.png)
